

The Enzymatic Inhibition Kinetics of D-Cl-amidine: A Technical Guide

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Compound of Interest

Compound Name: *D-Cl-amidine*

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This technical guide provides an in-depth exploration of the enzymatic inhibition kinetics of **D-Cl-amidine**, a potent and selective inhibitor of Protein Arginine Deiminases (PADs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and mechanisms.

Introduction to D-Cl-amidine and its Target: Protein Arginine Deiminases

D-Cl-amidine is a derivative of the pan-PAD inhibitor Cl-amidine, distinguished by the d-stereochemistry of its amino acid component. This modification confers enhanced selectivity, particularly for PAD1. PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including inflammation, gene regulation, and apoptosis.[1][2] Dysregulated PAD activity is implicated in several diseases, including rheumatoid arthritis, ulcerative colitis, and cancer, making PADs attractive therapeutic targets.[1]

D-Cl-amidine, like its predecessor, is a haloacetamidine-based irreversible inhibitor. It functions by covalently modifying a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[3]

Quantitative Inhibition Kinetics

The potency and selectivity of **D-Cl-amidine** and the related compound Cl-amidine have been characterized against various PAD isozymes. The efficiency of irreversible inhibitors is best described by the second-order rate constant k_{inact}/K_I , which reflects the overall inhibitory potency.

Inhibitor	Target Isozyme	k_{inact}/K_I (M ⁻¹ min ⁻¹)	IC50 (μM)	Fold Selectivity (vs. PAD4)	Reference
D-Cl-amidine	PAD1	13,500	-	~10-fold	
PAD2	-	-	50-fold		
PAD3	-	-	200-fold		
PAD4	~1,350	-	1		
Cl-amidine	PAD1	-	0.8	-	[4][5]
PAD2	-	-	-		
PAD3	-	6.2	-	[4][5]	
PAD4	13,000	5.9	-	[2][4][5]	

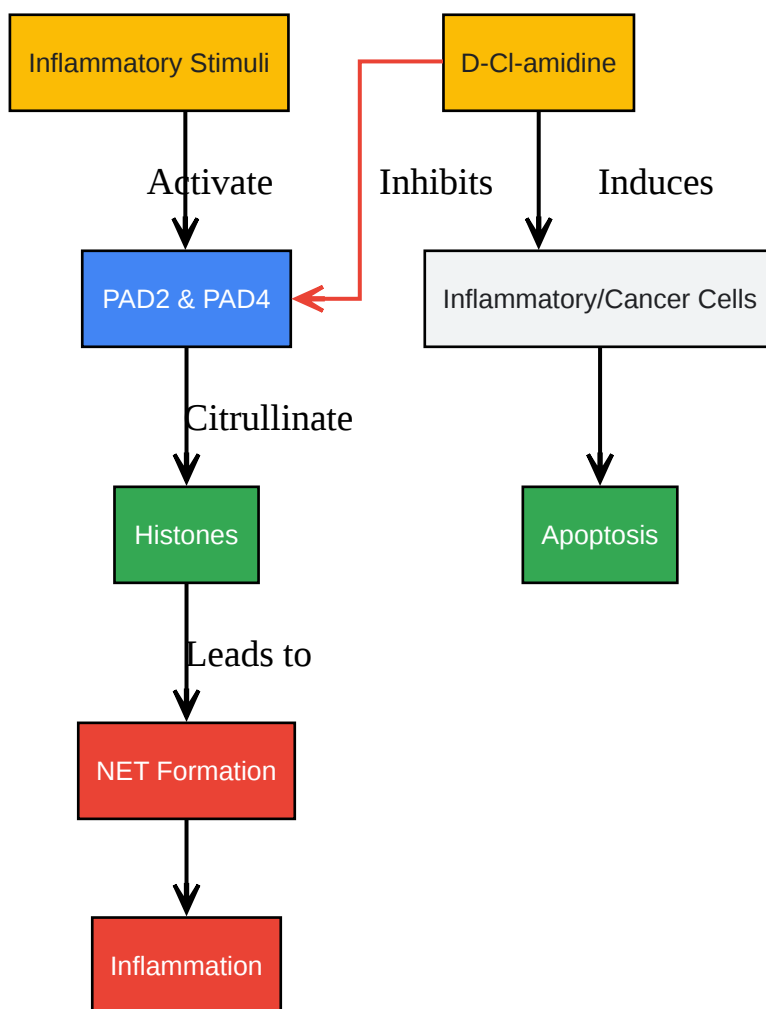
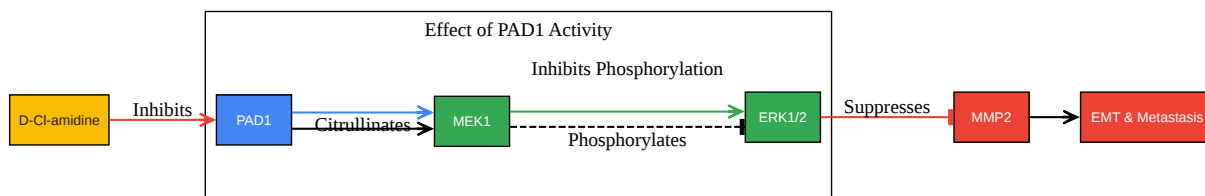
Note: Specific k_{inact} and K_I values for **D-Cl-amidine** are not readily available in the cited literature; the inhibitory potency is primarily reported as the k_{inact}/K_I ratio. IC50 values for **D-Cl-amidine** are not explicitly stated in the search results, while they are available for Cl-amidine.

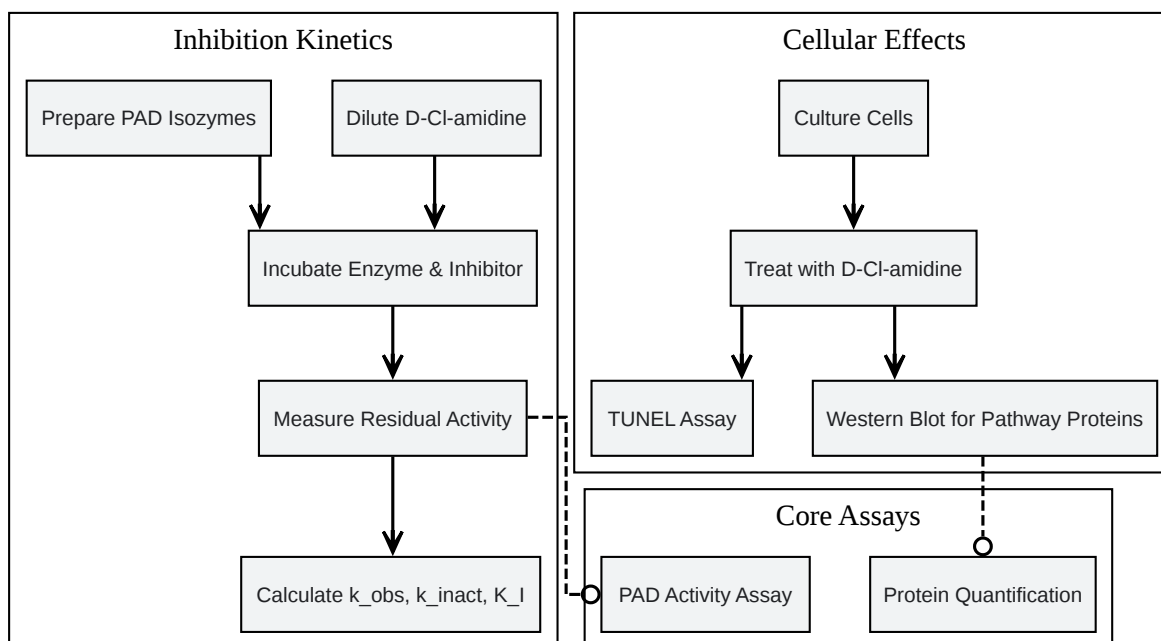
Signaling Pathways Modulated by D-Cl-amidine Inhibition

The inhibition of PADs by **D-Cl-amidine** can significantly impact cellular signaling pathways, particularly in the context of cancer and inflammation.

PAD1-Mediated Regulation of the MEK1-ERK1/2-MMP2 Pathway in Cancer

In triple-negative breast cancer, PAD1 has been shown to play a crucial role in promoting epithelial-mesenchymal transition (EMT) and metastasis. **D-CI-amidine**, as a potent PAD1 inhibitor, can interfere with this pathway. The proposed mechanism involves the citrullination of MEK1 by PAD1, which in turn suppresses the phosphorylation of ERK1/2 and leads to the upregulation of matrix metalloproteinase-2 (MMP2), a key enzyme in cancer cell invasion.





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